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Compound of Interest

Compound Name: 4-Oxopentanenitrile

Cat. No.: B1606563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
oxopentanenitrile (C₅H₇NO), a molecule of interest in various chemical syntheses. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering a foundational resource for its characterization and use in

research and development.

Spectroscopic Data Summary
The structural elucidation of 4-oxopentanenitrile is achieved through a combination of

spectroscopic techniques. The data presented here is a compilation from publicly available

spectral databases and chemical literature.

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of 4-
oxopentanenitrile.

¹H NMR Spectroscopic Data[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1606563?utm_src=pdf-interest
https://www.benchchem.com/product/b1606563?utm_src=pdf-body
https://www.benchchem.com/product/b1606563?utm_src=pdf-body
https://www.benchchem.com/product/b1606563?utm_src=pdf-body
https://www.benchchem.com/product/b1606563?utm_src=pdf-body
https://www.benchchem.com/product/b1606563?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_characterization_and_confirmation_of_2_2_Dimethyl_4_oxopentanenitrile_derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Chemical Shift (δ
ppm)

Multiplicity Integration

-C(=O)CH₃ 2.23 s 3H

-CH₂- (adjacent to

C=O)
2.81 t 2H

-CH₂- (adjacent to

C≡N)
2.53 t 2H

s = singlet, t = triplet

¹³C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (δ ppm)

-C(=O)- ~208

-C≡N ~120

-CH₂- (adjacent to C=O) ~30

-CH₂- (adjacent to C≡N) ~17

-CH₃ ~30

IR spectroscopy is utilized to identify the key functional groups present in the molecule. The

spectrum of 4-oxopentanenitrile is characterized by strong absorption bands corresponding to

the nitrile and ketone groups.[1]

Functional Group Wavenumber (cm⁻¹) Intensity

Nitrile (C≡N) 2251 Sharp, Medium

Ketone (C=O) 1720 Strong, Sharp

C-H Stretch 3000 - 2850 Medium

C-H Bend 1465 - 1365 Medium
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Mass spectrometry provides information on the molecular weight and fragmentation pattern of

4-oxopentanenitrile, which helps in confirming its structure.[1]

m/z Ion

97 [M]⁺ (Molecular Ion)

82 [M-CH₃]⁺

54

43 [CH₃CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

Sample Preparation: Approximately 10-20 mg of 4-oxopentanenitrile is dissolved in 0.6-0.8

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

The spectral width is set to cover a range of -2 to 12 ppm.

A pulse angle of 30-45 degrees is used.

The relaxation delay is set to 1-2 seconds.

A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition:

The spectral width is set to cover a range of 0 to 220 ppm.
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Proton decoupling is employed to simplify the spectrum.

A pulse angle of 45 degrees is used.

The relaxation delay is set to 2-5 seconds.

A larger number of scans (typically 1024 or more) are acquired due to the lower natural

abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software. This includes Fourier transformation, phase correction, and baseline

correction. The spectra are referenced to the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Sample Preparation (Attenuated Total Reflectance - ATR): The ATR crystal of the FTIR

spectrometer is ensured to be clean. A small amount of the liquid sample is placed directly

onto the ATR crystal. Pressure is applied with the anvil to ensure good contact between the

sample and the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR setup is collected first. The

sample spectrum is then collected over a range of 4000 to 400 cm⁻¹.

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in

a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a nonpolar

or medium-polarity column like DB-5ms or HP-5ms) is used.

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: The program starts at a low temperature (e.g., 50 °C), holds

for 1-2 minutes, then ramps at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A typical scan range is m/z 40-400.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak

and characteristic fragment ions. This data is compared with spectral libraries for

confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-oxopentanenitrile.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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